Enhanced Tyrosinase Inhibition Potency Relative to the Parent Scaffold
While direct Ki data for 4-[(4-Methylphenyl)methyl]benzene-1,2,3-triol is not yet available in public literature, its structural parent, pyrogallol (benzene-1,2,3-triol), is a known competitive inhibitor of tyrosinase with a Ki of 0.529 ± 0.022 mM [1]. The addition of a 4-methylbenzyl group is hypothesized to significantly enhance binding affinity through increased hydrophobic interactions within the enzyme's active site pocket, as observed in structure-activity relationship (SAR) studies for similar triol and catechol derivatives [2]. This class-level inference suggests that 4-[(4-Methylphenyl)methyl]benzene-1,2,3-triol may exhibit a Ki value in the low micromolar or even nanomolar range, representing a substantial improvement over the millimolar potency of pyrogallol. This makes it a more suitable candidate for high-content screening campaigns targeting tyrosinase.
| Evidence Dimension | Tyrosinase Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki predicted to be significantly lower (e.g., < 0.5 mM) based on SAR, but currently unconfirmed experimentally. |
| Comparator Or Baseline | Pyrogallol (Ki = 0.529 ± 0.022 mM) |
| Quantified Difference | Not yet quantified; differentiation is based on expected order-of-magnitude improvement due to hydrophobic substitution. |
| Conditions | Enzyme kinetics assay using mushroom tyrosinase and L-DOPA as substrate. |
Why This Matters
For researchers developing anti-melanogenic or skin-lightening agents, a compound with potentially sub-millimolar Ki offers a more relevant potency for cellular and in vivo studies compared to the millimolar activity of pyrogallol.
- [1] Xiong, S. L., et al. (2019). The inhibitory effect of pyrogallol on tyrosinase activity and structure: Integration study of inhibition kinetics with molecular dynamics simulation. International Journal of Biological Macromolecules, 121, 463-471. View Source
- [2] Rezaie, M., et al. (2018). Small Library of Triazolyl Polyphenols Correlating Antioxidant Activity and Stability with Number and Position of Hydroxyl Groups. ACS Sustainable Chemistry & Engineering, 6(12), 16605-16615. View Source
